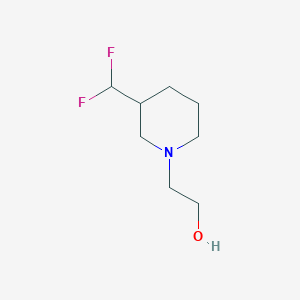
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are utilized in various synthetic and reactivity studies. For instance, derivatives of 1H-pyrazole-3-carboxylic acid have been synthesized through reactions with diamines and amino alcohols, leading to a variety of carboxamides and carboxylates with good yields. These reactions are guided by semi-empirical AM1 calculations, highlighting the compound's versatility in forming different functional groups and structures (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005). Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has shown selectivity in cyclocondensation with 1,3-dicarbonyl compounds, providing a pathway to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are precursors to various partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ, N. Mozgovaya, P. Kos, & M. Vovk, 2012).
Potential Biological Activity
The structure and reactivity of pyrazole derivatives suggest their potential as bioactive molecules. For instance, organometallic complexes containing pyrazolo[3,4-b]pyridines have been studied for their anticancer properties, indicating the potential for these compounds to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation (I. Stepanenko, M. Novak, G. Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, & B. Keppler, 2011). Another study on the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives further exemplifies the pharmacological interest in pyrazole-based compounds, demonstrating their utility in medicinal chemistry for developing new therapeutic agents (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, & .. G.Aishwarya, 2011).
Material Science and Optical Properties
In material science, novel pyrazole derivatives have been synthesized to explore their optical properties. A study reported the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, characterizing them using various spectroscopic techniques to investigate their fluorescence characteristics. Such compounds exhibit potential for applications in optoelectronic devices due to their unique absorption and emission properties (Yan-qing Ge, Jiong Jia, Teng Wang, Hong-Wei Sun, Guiyun Duan, & Jian Wu Wang, 2014).
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-5-15-7-9(11(16)17)10(14-15)8-2-1-4-13-6-8/h1-2,4,6-7H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKZJSZQALEEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)
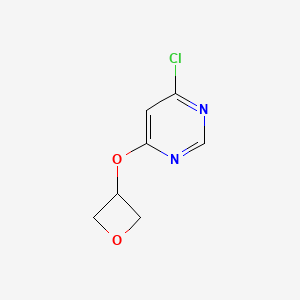

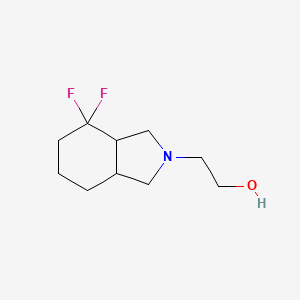
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)
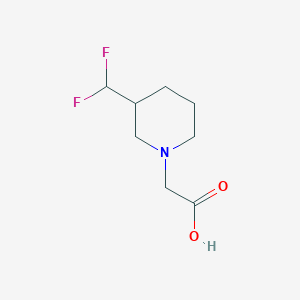
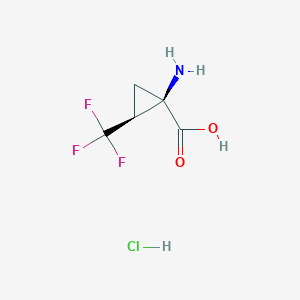


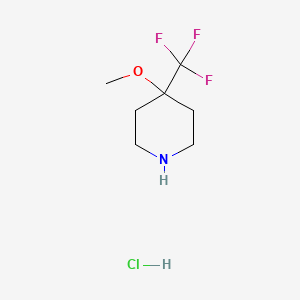
![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)

